Nitruro de silicio

Descripción general

Descripción

Silicon nitride is a chemical compound composed of silicon and nitrogen. It is known for its high thermal stability, impressive mechanical strength, and resistance to wear and corrosion. This compound is typically found in a white, high-melting-point solid form and is relatively chemically inert. Silicon nitride is widely used in various industries due to its unique properties.

Aplicaciones Científicas De Investigación

Silicon nitride has a wide range of applications in scientific research and industry:

Chemistry: Used as a catalyst support and in high-temperature reactions.

Biology: Biocompatible properties make it suitable for implants and surgical tools.

Medicine: Employed in orthopedic implants due to its strength and antibacterial properties.

Industry: Utilized in automotive and aerospace components, electronics, and cutting tools

Mecanismo De Acción

Silicon nitride (Si3N4) is a chemical compound of the elements silicon and nitrogen . It is a white, high-melting-point solid that is relatively chemically inert . This article will explore the mechanism of action of silicon nitride, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Silicon nitride primarily targets a variety of applications due to its unique properties. It is used in clinics as an orthopedic implant material . In precise technologies of fabricating various types of electronic devices, silicon nitride is utilized as thin films . It is also used for wear- and corrosion-resistant engine parts and accessory units, including turbochargers, glow plugs for diesel engines, exhaust gas control valves, and rocker arm pads for gas engines .

Mode of Action

Silicon nitride’s mode of action is primarily physical, leveraging its unique mechanical and chemical properties. It is prepared by heating powdered silicon between 1300 °C and 1400 °C in a nitrogen atmosphere . The silicon sample weight increases progressively due to the chemical combination of silicon and nitrogen . Silicon nitride and its hydrolysis products influence osteogenesis by modulating the biological behaviors of the constituents of the osteogenic microenvironment .

Biochemical Pathways

Silicon nitride regulates redox signaling, cellular autophagy, glycolysis, and bone mineralization in cells involved in bone formation via several mechanisms . Moreover, it may also promote osteogenesis by influencing immune regulation and angiogenesis .

Pharmacokinetics

As a bioceramic material, the molding process of silicon nitride needs to be optimized . .

Result of Action

The osteogenesis-promoting properties of silicon nitride are manifested in its contribution to the formation of a local osteogenic microenvironment . The surface of silicon nitride can simultaneously inhibit the proliferation of bacteria while supporting the physiological activities of eukaryotic cells and promoting the healing of bone tissue .

Action Environment

The action of silicon nitride is influenced by environmental factors such as temperature and pressure. For instance, silicon nitride is prepared by heating powdered silicon between 1300 °C and 1400 °C in a nitrogen atmosphere . The wettability, surface morphology, and charge of silicon nitride also play crucial roles in regulating its osteogenesis-promoting properties .

Análisis Bioquímico

Biochemical Properties

Silicon nitride interacts with various biomolecules in biochemical reactions. It has been shown to exhibit excellent mechanical properties, cytocompatibility in vitro, and anti-bacterial properties

Cellular Effects

Silicon nitride has been shown to have no cytotoxicity and good cytocompatibility . It has been observed that there is good adhesion and cross-linking of cells during microwave-sintered silicon nitride, and the morphology of the cytoskeleton was good .

Molecular Mechanism

It is known that silicon nitride can interact with biomolecules and influence cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, silicon nitride has been shown to have stable effects over time. It has been prepared by a microwave sintering technique that was different from common production methods .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Silicon nitride can be synthesized through several methods, including direct nitridation, carbothermal reduction, and vapor-phase processes The most common method involves heating powdered silicon between 1300°C and 1400°C in a nitrogen atmosphere

Industrial Production Methods: In industrial settings, silicon nitride is produced using low-pressure chemical vapor deposition (LPCVD) and plasma-enhanced chemical vapor deposition (PECVD). LPCVD operates at high temperatures, while PECVD works at lower temperatures and vacuum conditions. These methods are used to deposit silicon nitride layers on semiconductor substrates .

Análisis De Reacciones Químicas

Types of Reactions: Silicon nitride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is relatively inert but can be attacked by dilute hydrofluoric acid and hot phosphoric acid.

Common Reagents and Conditions:

Oxidation: Silicon nitride oxidizes at high temperatures, forming a protective silicon dioxide layer.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions involve replacing nitrogen atoms with other elements, often under high-temperature conditions.

Major Products: The primary product of silicon nitride oxidation is silicon dioxide. Other reactions may produce various silicon and nitrogen compounds depending on the reagents and conditions used .

Comparación Con Compuestos Similares

Silicon Carbide: Known for its hardness and thermal conductivity.

Silicon Dioxide: Commonly used in glass and semiconductor industries.

Boron Nitride: Exhibits excellent thermal and chemical stability

Silicon nitride’s unique combination of properties makes it a valuable material in various scientific and industrial applications. Its high thermal stability, mechanical strength, and biocompatibility set it apart from other similar compounds, making it a material of choice for many advanced applications.

Propiedades

IUPAC Name |

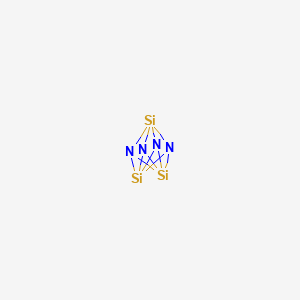

2,4,6,7-tetraza-1,3,5-trisilahexacyclo[3.1.1.01,4.02,5.03,6.03,7]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N4Si3/c1-5-2-6(1)3(5)7(1,2)4(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVNEWCFYHHQES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N12[Si]34N5[Si]16N3[Si]25N46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Si3N4, N4Si3 | |

| Record name | silicon nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20892247 | |

| Record name | Silicon nitride (Si3N4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid when pure, but may be brown or black; Exists in alpha and beta crystalline forms; [Merck Index] Grey odorless powder; [Alfa Aesar MSDS] | |

| Record name | Silicon nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12033-89-5, 12033-60-2 | |

| Record name | Silicon nitride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012033895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon nitride (Si3N4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicon nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON NITRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHB8T06IDK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)